molecular formula C20H25N5O3 B14935426 N-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide

N-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide

Cat. No.: B14935426
M. Wt: 383.4 g/mol
InChI Key: VROUNMGKDXEYKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a piperazine-1-carboxamide core substituted with a pyridin-2-yl group at position 4 and a 2-[(4-methoxybenzyl)amino]-2-oxoethyl chain at the carboxamide nitrogen.

Properties

Molecular Formula

C20H25N5O3

Molecular Weight

383.4 g/mol

IUPAC Name

N-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]-4-pyridin-2-ylpiperazine-1-carboxamide

InChI

InChI=1S/C20H25N5O3/c1-28-17-7-5-16(6-8-17)14-22-19(26)15-23-20(27)25-12-10-24(11-13-25)18-4-2-3-9-21-18/h2-9H,10-15H2,1H3,(H,22,26)(H,23,27)

InChI Key

VROUNMGKDXEYKF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CNC(=O)N2CCN(CC2)C3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide typically involves multiple steps. One common method includes the condensation of 2-chloropyridine-3-carboxylic acid with 2-hydroxyethyl piperazine to form an intermediate, which is then reacted with 4-methoxybenzylamine under specific conditions . The reaction conditions often involve the use of solvents like ethanol or toluene and catalysts such as iodine or TBHP (tert-Butyl hydroperoxide) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

N-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit bacterial enzymes, thereby exhibiting antimicrobial activity . The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Structural Analogues in Piperazine-1-carboxamide Family

Substituent Variations on the Piperazine Ring
  • N-(2-[(4-Methoxyphenyl)amino]-2-oxoethyl)piperazine-1-carboxamide (4a) Structure: Lacks the pyridin-2-yl group; instead, the piperazine is unsubstituted. Yield: 65% Melting Point: 167–169°C Activity: Demonstrated moderate local anesthetic effects in rabbit corneal reflex assays .
  • N-{2-[(4-Methoxyphenyl)amino]-2-oxoethyl}-4-methylpiperazine-1-carboxamide (4n) Structure: 4-Methylpiperazine substitution. Yield: 58% Melting Point: 156–158°C Activity: Reduced anesthetic potency compared to 4a, suggesting steric hindrance from the methyl group .
  • N-{2-[(4-Chlorophenyl)amino]-2-oxoethyl}-4-ethylpiperazine-1-carboxamide (4t) Structure: 4-Ethylpiperazine and 4-chlorophenyl substitution. Yield: 49% Melting Point: 171°C Activity: Enhanced lipophilicity from the chloro group improved infiltrative anesthesia in rat models .
Pyridin-2-yl Substituted Analogs
  • N-(1H-Benzimidazol-2-yl)-2-(pyridin-2-ylamino)acetamide (3f) Structure: Replaces the piperazine-carboxamide core with a benzimidazole-acetamide scaffold. Yield: Not reported Activity: Exhibited α-glucosidase inhibitory activity, highlighting the role of pyridin-2-yl in enzyme binding .
  • GSK1570606A (2-(4-Fluorophenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide) Structure: Pyridin-2-yl linked to a thiazole ring.
Table 1: Comparative Data for Key Analogs
Compound Name Core Structure Key Substituents Yield (%) Melting Point (°C) Notable Activity
Target Compound Piperazine-1-carboxamide 4-Pyridin-2-yl, 4-methoxybenzyl N/A N/A Hypothesized anesthetic
4a Piperazine-1-carboxamide Unsubstituted piperazine 65 167–169 Moderate local anesthesia
A3 (4-Fluorophenyl) Quinazolin-piperazine 4-Fluorophenyl 57.3 196.5–197.8 Anticancer (in vitro)
3i (Cyclohexylamino-sulfamoylphenyl) Piperazine-1-carboxamide Cyclohexylamino, sulfamoylphenyl 55 Not reported Carbonic anhydrase inhibition
Y043-7529 Piperazine-1-carboxamide Benzimidazol-2-yl, pyridin-2-yl N/A N/A Screening hit (unspecified)
Key Observations:
  • Yield : Piperazine-1-carboxamide derivatives typically exhibit yields of 49–70%, influenced by steric and electronic effects of substituents .
  • Melting Points : Compounds with halogenated aryl groups (e.g., A3, 4t) show higher melting points (>190°C) due to enhanced crystallinity .
  • Bioactivity : Pyridin-2-yl substitution correlates with target-specific interactions (e.g., antiviral, enzyme inhibition), while 4-methoxybenzyl groups may optimize pharmacokinetics .

Functional Group Impact on Activity

  • Pyridin-2-yl Group : Facilitates hydrogen bonding with biological targets (e.g., DNA polymerases, carbonic anhydrases) .
  • Chlorophenyl vs. Methoxyphenyl : Chlorine increases electronegativity, improving binding to hydrophobic pockets, while methoxy groups enhance solubility .

Biological Activity

N-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide, commonly referred to as compound 1374520-06-5, is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

PropertyValue
Molecular Formula C16H20N4O3
Molecular Weight 304.36 g/mol
CAS Number 1374520-06-5
LogP 0.3559
PSA (Polar Surface Area) 84.62 Ų

The compound exhibits its biological activity primarily through the inhibition of specific enzymes involved in metabolic pathways. Research has indicated that it acts as an inhibitor of CYP enzymes, particularly CYP51 and CYP5122A1, which are critical in sterol biosynthesis in various organisms including Leishmania species .

Antimicrobial Activity

Recent studies have shown that this compound demonstrates significant antimicrobial properties:

  • Inhibition of Leishmania spp. : The compound has been reported to inhibit the proliferation of Leishmania donovani promastigotes with effective concentrations (EC50) in the low micromolar range, indicating its potential as an anti-leishmanial agent .
  • Antibacterial and Antifungal Properties : The compound's derivatives have shown varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, modifications to the piperazine structure have enhanced its potency against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Activity

Preliminary studies suggest that derivatives of this compound may exhibit anti-inflammatory effects. In a study involving various piperazine derivatives, some compounds showed a significant reduction in inflammation markers, indicating potential therapeutic applications in inflammatory diseases .

Study on Leishmaniasis Treatment

A notable study focused on the efficacy of this compound against Leishmania donovani. The research demonstrated that specific structural modifications could enhance selectivity and potency against the parasite while minimizing toxicity to host macrophages .

Synthesis and Testing of Derivatives

In another study, a series of derivatives were synthesized and tested for their biological activity. The results indicated that certain substitutions on the piperazine ring significantly increased antimicrobial activity, with some derivatives achieving MIC values as low as 0.0039 mg/mL against S. aureus and E. coli .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.